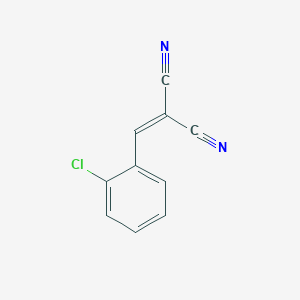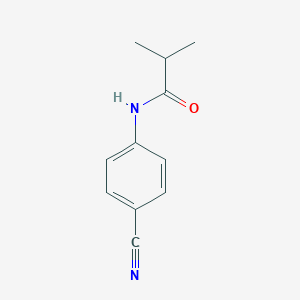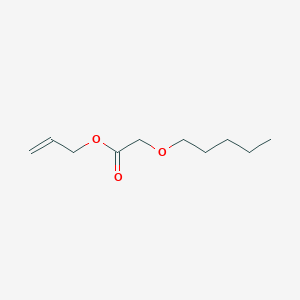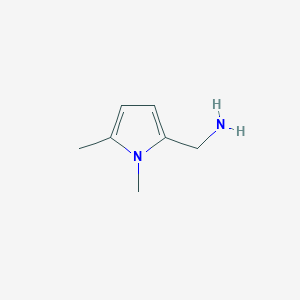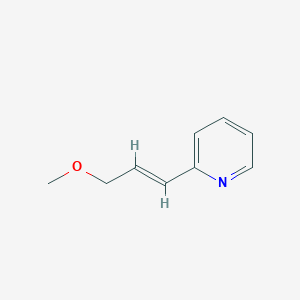
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cellular signaling pathways.
Biochemical And Physiological Effects
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
The advantages of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, the limitations of using 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the use of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3-methyl-2-cyclohexen-1-one in the presence of a base catalyst. The resulting product is then reduced to yield 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in a range of medical conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
properties
CAS RN |
115621-49-3 |
|---|---|
Product Name |
1,5-Dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one |
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C14H13N3O/c1-10-13(8-16-14(10)18)11-2-4-12(5-3-11)17-7-6-15-9-17/h2-7,9H,8H2,1H3,(H,16,18) |
InChI Key |
LFSVTQCVEVAXED-UHFFFAOYSA-N |
SMILES |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CC1=C(CNC1=O)C2=CC=C(C=C2)N3C=CN=C3 |
Other CAS RN |
115621-49-3 |
synonyms |
1,5-DH-IPMPO 1,5-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-3-methyl-2H-pyrrol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



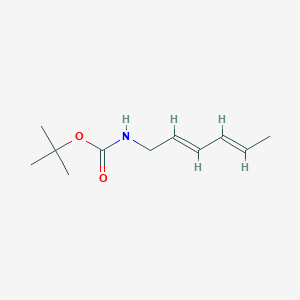
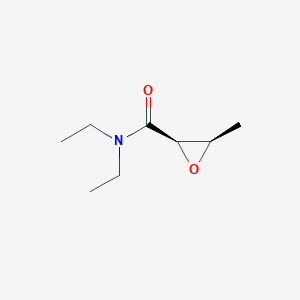
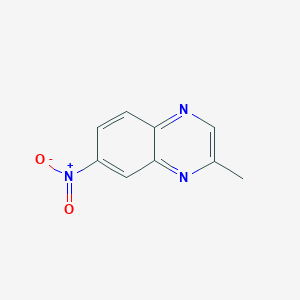
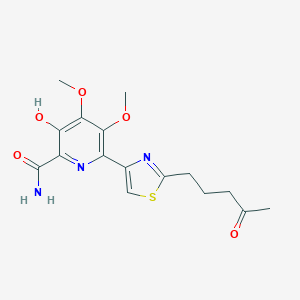
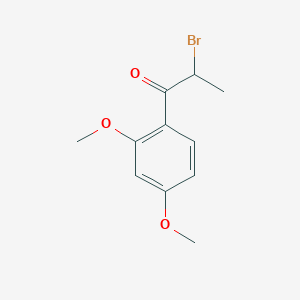
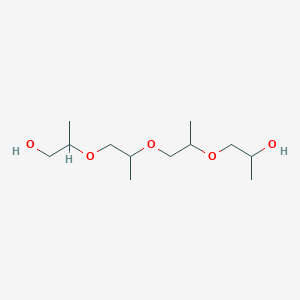
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
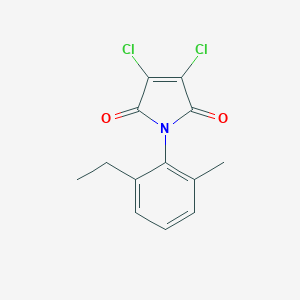
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
